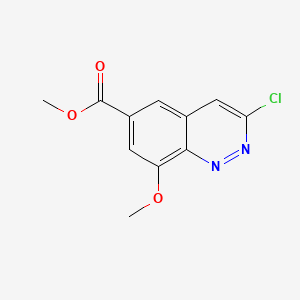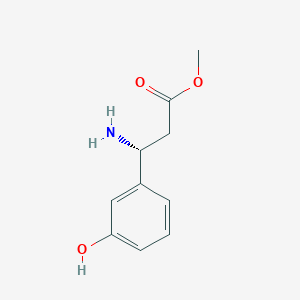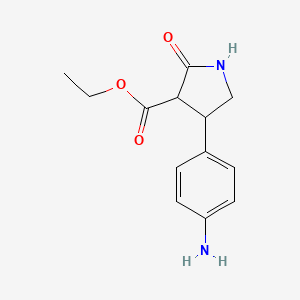
3-Cyclopentyloxy-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF) at a concentration of 0.50 M. It is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
The preparation of 3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclopentyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general synthetic route can be summarized as follows:
Synthesis of 3-cyclopentyloxy-4-fluorophenyl bromide: This intermediate is prepared by bromination of 3-cyclopentyloxy-4-fluorobenzene.
Formation of the organozinc reagent: The 3-cyclopentyloxy-4-fluorophenyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial production methods may involve scaling up these reactions with appropriate safety and efficiency measures to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: It can add to carbonyl compounds to form alcohols.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents. The major products formed from these reactions depend on the specific electrophiles or carbonyl compounds used.
Applications De Recherche Scientifique
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic synthesis: It is used to construct complex organic molecules through various coupling and addition reactions.
Medicinal chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: It is used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism by which 3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc species that can participate in nucleophilic substitution and addition reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE can be compared with other organozinc reagents such as:
4-Fluorophenylzinc bromide: Similar in structure but lacks the cyclopentyloxy group, leading to different reactivity and applications.
3,4,5-Trifluorophenylzinc bromide: Contains additional fluorine atoms, which can influence its reactivity and selectivity in reactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis.
This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12BrFOZn |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclopentyloxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;;/h3,7-9H,1-2,5-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VVJNBYGBUYWYJQ-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)OC2=C(C=C[C-]=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
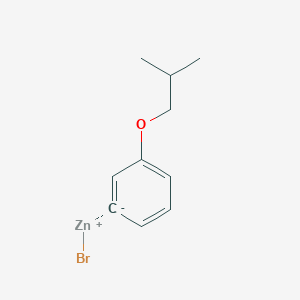
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
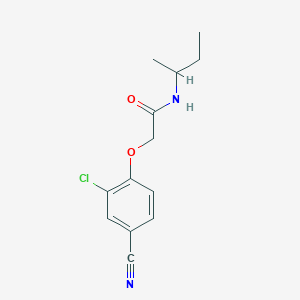
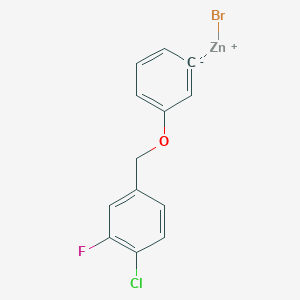
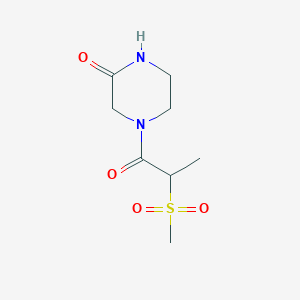
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)

![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
